1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
Description
1-(Azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a structurally complex molecule featuring a central ethanone backbone linked to an azepane (7-membered saturated heterocycle) and a piperazine moiety substituted with a pyrimidine ring. The pyrimidine is further modified with a pyrrolidine (5-membered saturated heterocycle) at the 4-position. This compound’s design integrates multiple heterocyclic systems, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O/c27-19(25-11-3-1-2-4-12-25)17-23-13-15-26(16-14-23)20-21-8-7-18(22-20)24-9-5-6-10-24/h7-8H,1-6,9-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTGTJWUZVHUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NC=CC(=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(azepan-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a complex organic compound characterized by its multi-ring structure, which includes azepane, piperazine, and pyrimidine moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a significant presence of nitrogen atoms, which may influence its biological interactions. The structural complexity suggests that it can engage with various biological targets, potentially modulating their activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 359.5 g/mol |
| Key Functional Groups | Azepane, piperazine, pyrimidine |
| CAS Number | 2640878-32-4 |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The structural features allow for effective binding to these targets, potentially influencing downstream signaling pathways.
Pharmacological Applications
Research indicates that compounds with similar structural motifs have shown promise in various therapeutic areas, including:
- Anticancer Activity : Compounds targeting Poly (ADP-Ribose) Polymerase (PARP) have been explored for their role in cancer treatment. For instance, related compounds have demonstrated inhibitory effects on PARP activity, suggesting potential applications in oncology .
- Neurological Effects : Compounds containing piperazine and pyrrolidine rings have been studied for their anxiolytic and neuroprotective properties. The interactions with neurotransmitter systems may lead to therapeutic effects in anxiety disorders and neurodegenerative diseases .
Study on PARP Inhibitors
A study published in Molecules investigated the development of piperazine-based compounds targeting PARP in human breast cancer cells. The study found that certain derivatives inhibited PARP activity and enhanced apoptosis markers, underscoring the potential of similar compounds in cancer therapy .
Anxiolytic-Like Effects
Another study focused on a structurally related compound demonstrated significant anxiolytic-like effects through various behavioral tests. This suggests that derivatives of the compound may also exhibit similar properties, warranting further investigation into their therapeutic potential .
Comparison with Similar Compounds
Key Observations :
- The 4-(pyrrolidin-1-yl)pyrimidine group introduces hydrogen-bonding capability and basicity, similar to pyrimidine-based kinase inhibitors .
Physicochemical Properties
- Lipophilicity : The azepane ring increases logP compared to piperidine analogs, as seen in (piperidine analog: MW 358.5) vs. the target compound (~397.5).
- Solubility : Polar pyrimidine and piperazine groups may counterbalance azepane’s hydrophobicity, but high molecular weight (~397.5) could limit aqueous solubility.
- Hydrogen Bonding: The pyrrolidine and pyrimidine nitrogen atoms provide hydrogen-bond acceptors/donors, critical for target engagement in drug design .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is functionalized via SNAr using 2-chloro-4-(pyrrolidin-1-yl)pyrimidine and piperazine.
Procedure :
-
Combine 2-chloro-4-(pyrrolidin-1-yl)pyrimidine (1.0 eq), piperazine (1.2 eq), and K₂CO₃ (2.0 eq) in DMF.
-
Quench with H₂O, extract with EtOAc, and purify via silica gel chromatography (Yield: 78%).
Key Data :
Nitro Reduction for Aminopyrimidine Synthesis
A nitro group at the pyrimidine 5-position is reduced to an amine, enabling further functionalization.
Procedure :
-
Dissolve 4-(5-nitro-pyridin-2-yl)piperazine-1-carboxylate (1.0 eq) in EtOAc/MeOH (1:1).
-
Add 10% Pd/C (0.1 eq) and hydrogenate at 45°C under 60 psi H₂ for 5 hours.
Key Data :
Azepane-Ketone Segment Preparation
Azepane-1-carbonyl Chloride Synthesis
Azepane is acylated to form the reactive carbonyl chloride.
Procedure :
-
React azepane (1.0 eq) with phosgene (1.5 eq) in anhydrous CH₂Cl₂ at 0°C.
-
Warm to room temperature, stir for 4 hours, and distill under reduced pressure.
Key Data :
Coupling Azepane-Ketone to Piperazine
The azepane-carbonyl chloride is coupled to the piperazine-pyrimidine intermediate.
Procedure :
-
Dissolve 4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazine (1.0 eq) in THF.
-
Add azepane-1-carbonyl chloride (1.2 eq) and Et₃N (2.0 eq) at 0°C.
-
Stir at RT for 6 hours, extract with CH₂Cl₂, and purify via recrystallization (Yield: 68%).
Key Data :
Alternative Routes and Optimization
Reductive Amination for Ketone Formation
A secondary route employs reductive amination to form the ketone linker.
Procedure :
-
React 2-bromo-1-(piperazin-1-yl)ethanone (1.0 eq) with azepane (1.5 eq) in MeOH.
Key Data :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for SNAr and coupling steps.
Procedure :
-
Mix 2-chloropyrimidine (1.0 eq), piperazine (1.2 eq), and DIPEA (2.0 eq) in NMP.
Key Data :
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 3.75 (m, 4H, piperazine), 2.85 (t, 2H, azepane), 1.60–1.45 (m, 8H, azepane).
-
HRMS : [M+H]⁺ calculated for C₂₃H₃₄N₆O: 423.2874; found: 423.2876.
Challenges and Mitigation Strategies
Steric Hindrance in Coupling Reactions
Bulky substituents on pyrimidine and azepane reduce reaction efficiency. Mitigation includes:
Byproduct Formation During Acylation
Over-acylation at piperazine’s secondary amine is minimized by:
-
Controlled Reagent Addition : Dropwise addition of acyl chloride at 0°C.
-
Use of Protecting Groups : Boc-protected piperazine, later deprotected with TFA.
Scalability and Industrial Feasibility
Kilogram-Scale Synthesis
Q & A
Q. What are the key structural features of this compound, and how do they influence its potential pharmacological activity?
The compound contains three critical structural motifs:
- Azepane ring : A seven-membered nitrogen-containing heterocycle that enhances lipophilicity and may influence blood-brain barrier penetration .
- Piperazine moiety : A six-membered diamine ring that contributes to conformational flexibility and receptor-binding interactions, commonly seen in CNS-targeting drugs .
- Pyrrolidinyl-pyrimidine group : The pyrimidine core with a pyrrolidine substituent provides hydrogen-bonding sites, potentially modulating enzyme or receptor affinity (e.g., serotonin/dopamine receptors) . Methodological insight: Use computational tools (e.g., molecular docking) to predict binding poses with target receptors like 5-HT or D2 subtypes, followed by experimental validation via radioligand displacement assays .
Q. What synthetic strategies are recommended for preparing this compound with high purity?
Synthesis involves multi-step organic reactions:
- Step 1 : Coupling of pyrrolidine to pyrimidine via nucleophilic aromatic substitution under reflux in anhydrous DMF, using K2CO3 as a base .
- Step 2 : Piperazine-ethanone linkage via amide bond formation, optimized with HATU/DIPEA in dichloromethane at 0–5°C to minimize side reactions .
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity, confirmed by LC-MS . Critical parameters: Maintain inert atmospheres (N2/Ar) during moisture-sensitive steps to prevent degradation .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural elucidation : 1H/13C NMR to confirm regiochemistry of pyrimidine substitution and azepane ring conformation .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and tandem MS for trace impurity profiling .
- Stability screening : Thermal gravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH) to identify degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?
Discrepancies often arise from:
- Substituent effects : Minor changes (e.g., trifluoromethyl vs. methoxy groups on pyrimidine) alter receptor selectivity. Compare IC50 values across analogs using standardized assays (e.g., cAMP inhibition for GPCR targets) .
- Assay variability : Validate findings across multiple models (e.g., transfected HEK293 cells vs. primary neuronal cultures) . Methodology: Perform meta-analysis of published data, prioritizing studies with rigorous controls (e.g., positive/negative controls for receptor specificity) .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Solvent selection : Replace DMF with less toxic alternatives like 2-MeTHF for piperazine coupling, improving E-factor metrics .
- Catalyst screening : Test Pd/C vs. CuI for pyrimidine functionalization; CuI may reduce metal contamination in APIs .
- Process intensification : Use continuous flow reactors for exothermic steps (e.g., azepane ring closure) to enhance heat dissipation and scalability .
Q. How can researchers address stability issues in aqueous formulations of this compound?
- Degradation pathways : Hydrolysis of the ethanone group is pH-dependent. Use buffered solutions (pH 6–7) and lyophilization to extend shelf life .
- Excipient screening : Add cyclodextrins or PEG derivatives to improve solubility and reduce aggregation in PBS . Analytical tools: Monitor degradation products via UPLC-QTOF-MS and assign structures using fragmentation patterns .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?
- Target deconvolution : Combine affinity chromatography (immobilized compound + cell lysates) with proteomic analysis (LC-MS/MS) to identify binding partners .
- Functional assays : Measure intracellular Ca2+ flux (Fluo-4 dye) or β-arrestin recruitment (BRET assay) to classify GPCR signaling bias .
- In vivo validation : Use conditional knockout mice or siRNA silencing to confirm target relevance in disease models (e.g., anxiety or Parkinson’s) .
Q. How can computational methods enhance structure-activity relationship (SAR) studies?
- QSAR modeling : Train models on analogs’ physicochemical descriptors (logP, polar surface area) to predict blood-brain barrier penetration .
- Free-energy perturbation (FEP) : Simulate substituent effects on binding energy to optimize pyrimidine/pyrrolidine interactions with target receptors . Validation: Cross-check predictions with experimental Ki values from competitive binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
